

OTS964 Hydrochloride: A Comparative Analysis of a Novel TOPK Inhibitor

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Compound of Interest

Compound Name: OTS964 hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of the preclinical research on **OTS964 hydrochloride**, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). The performance of OTS964 is objectively compared with its key alternative, HI-TOPK-032, supported by experimental data from published studies.

OTS964 hydrochloride has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of various malignancies, including lung and breast cancer.[1][2] Its primary mechanism of action is the inhibition of TOPK, a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] OTS964 also potently inhibits cyclin-dependent kinase 11 (CDK11).[3] By targeting TOPK, OTS964 disrupts cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[4][5]

Comparative Preclinical Efficacy

OTS964 has demonstrated potent in vitro and in vivo anti-cancer activity. This section compares its performance with another notable TOPK inhibitor, HI-TOPK-032.

In Vitro Potency

OTS964 exhibits low nanomolar IC50 values across a broad panel of cancer cell lines.

Cell Line	Cancer Type	OTS964 IC50 (nM)	HI-TOPK-032 IC50 (nM)
LU-99	Lung Cancer	7.6	Not Reported
A549	Lung Cancer	31	Not Reported
T47D	Breast Cancer	72	Not Reported
HCT-116	Colon Cancer	33	~1000
Various TOPK-positive cell lines	Various	7.6 - 73	Not Reported
TOPK-negative cell line (HT29)	Colon Cancer	290	Not Reported

Data for OTS964 sourced from[6]. Data for HI-TOPK-032 sourced from public research data.

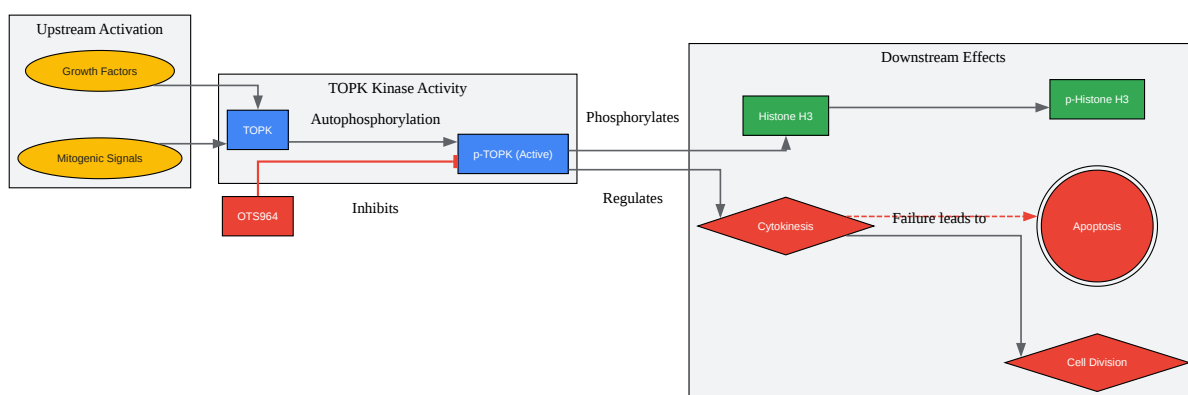
In Vivo Tumor Growth Inhibition

Both OTS964 and HI-TOPK-032 have shown significant tumor growth suppression in xenograft models.

Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition
OTS964	LU-99 (Lung Cancer) Xenograft	100 mg/kg, oral, daily for 2 weeks	Complete tumor regression in all 6 mice.[7]
OTS964 (Liposomal)	LU-99 (Lung Cancer) Xenograft	Intravenous, twice a week for 3 weeks	Complete tumor disappearance in 5 out of 6 mice.[1][5]
HI-TOPK-032	HCT-116 (Colon Cancer) Xenograft	1 or 10 mg/kg, intraperitoneal, 3 times a week for 25 days	Over 60% inhibition of tumor growth.

Mechanism of Action and Signaling Pathway

OTS964 primarily targets the TOPK signaling pathway, which is crucial for mitosis. Its inhibition leads to a cascade of events culminating in cancer cell death.



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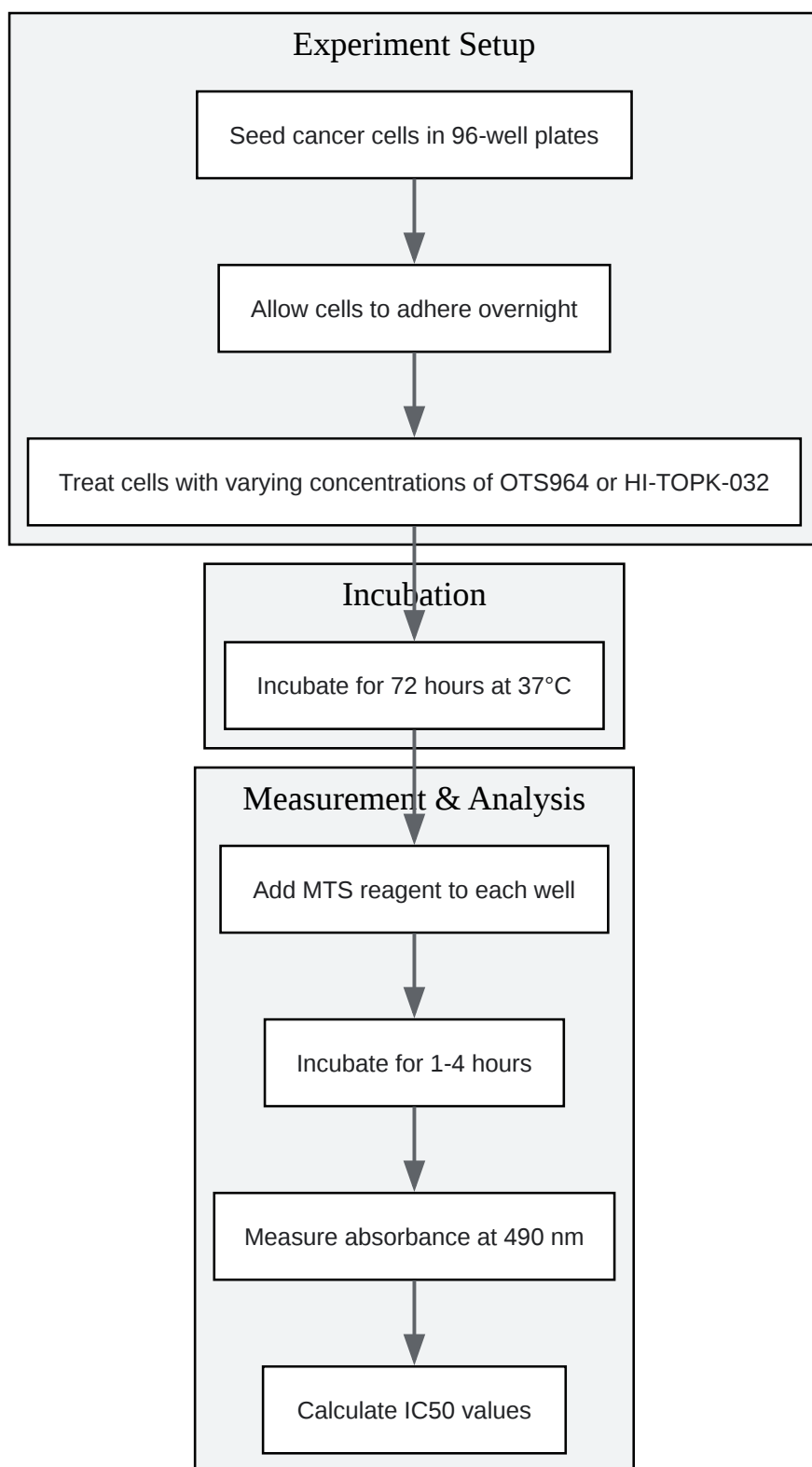
Caption: TOPK Signaling Pathway and the inhibitory action of OTS964.

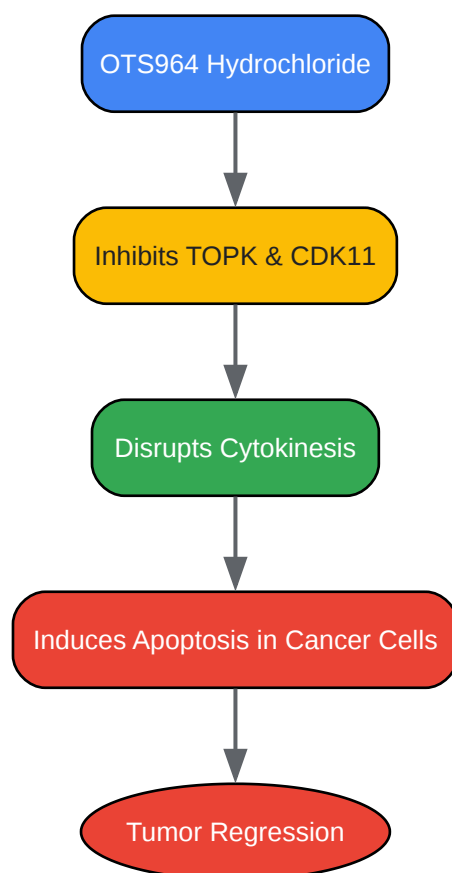
Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of OTS964 and HI-TOPK-032.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effect of the inhibitors on cancer cell proliferation.





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